molecular formula C25H32N4O6 B8179511 FmocNH-PEG4-CH2CH2N3

FmocNH-PEG4-CH2CH2N3

Cat. No.: B8179511
M. Wt: 484.5 g/mol
InChI Key: KGAGOHZZTZIRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FmocNH-PEG4-CH2CH2N3, also known as 9H-fluoren-9-ylmethoxycarbonyl-polyethylene glycol-4-azidoethyl, is a heterobifunctional polyethylene glycol derivative. It is widely used in various fields due to its unique properties, including its ability to modify proteins, peptides, and other materials. The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) spacer, and an azide group, making it highly versatile for bioconjugation and click chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FmocNH-PEG4-CH2CH2N3 typically involves the following steps:

    Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    PEGylation: The next step involves the attachment of the polyethylene glycol (PEG) chain. This is done by reacting the Fmoc-protected amine with a PEG derivative, usually in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

FmocNH-PEG4-CH2CH2N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

FmocNH-PEG4-CH2CH2N3 is used in the synthesis of complex molecules and bioconjugates. Its ability to undergo click chemistry makes it valuable for constructing large, multifunctional molecules .

Biology

In biological research, the compound is used for labeling and modifying biomolecules such as proteins and peptides. It facilitates the study of protein-protein interactions and cellular processes .

Medicine

The compound is employed in drug delivery systems, where it helps in the targeted delivery of therapeutic agents. Its PEGylation improves the solubility and stability of drugs .

Industry

In industrial applications, this compound is used in the development of advanced materials, including hydrogels and nanomaterials. These materials have applications in tissue engineering and regenerative medicine .

Mechanism of Action

The mechanism of action of FmocNH-PEG4-CH2CH2N3 involves its ability to undergo click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are used to conjugate the compound to various biomolecules. The Fmoc group serves as a protecting group for the amine, which can be deprotected under basic conditions to reveal the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

FmocNH-PEG4-CH2CH2N3 is unique due to its azide group, which allows for highly specific and efficient click chemistry reactions. This makes it particularly valuable for applications requiring precise bioconjugation and labeling .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O6/c26-29-28-10-12-32-14-16-34-18-17-33-15-13-31-11-9-27-25(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAGOHZZTZIRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.